molecular formula C26H50 B13938012 1-(2-Octyldecyl)octahydropentalene CAS No. 55401-65-5

1-(2-Octyldecyl)octahydropentalene

Cat. No.: B13938012
CAS No.: 55401-65-5
M. Wt: 362.7 g/mol
InChI Key: DYDQOTYPEFVQNC-UHFFFAOYSA-N
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Description

1-(2-Octyldecyl)octahydropentalene is a bicyclic hydrocarbon derivative featuring a fused cyclopentane ring system (octahydropentalene core) substituted with a branched alkyl chain (2-octyldecyl group). This structural configuration confers rigidity and high energy density, making it a candidate for advanced fuel formulations and specialty materials. The compound’s synthesis typically involves alkylation of the octahydropentalene backbone via iodination or bromination, followed by nucleophilic substitution with the 2-octyldecyl group, as outlined in chemical routes by Gunbas et al. (2005) . Biological pathways, such as those starting from glycerol, have also been explored for producing related derivatives (Li et al., 2014) .

Key properties include:

  • Density: ~930 kg/m³ (predicted for alkylated derivatives)
  • Melting Point: Likely elevated due to the bulky alkyl chain, though exact data are sparse.
  • Flashpoint: ~20.7°C (base octahydropentalene), below Jet-A fuel specifications (≥38°C) .
  • Energy Density: Higher than conventional cycloalkanes (e.g., cis-decalin) due to fused bicyclic geometry .

Properties

CAS No.

55401-65-5

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

1-(2-octyldecyl)-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C26H50/c1-3-5-7-9-11-13-16-23(17-14-12-10-8-6-4-2)22-25-21-20-24-18-15-19-26(24)25/h23-26H,3-22H2,1-2H3

InChI Key

DYDQOTYPEFVQNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)CC1CCC2C1CCC2

Origin of Product

United States

Preparation Methods

Synthesis of Octahydropentalene Core

The octahydropentalene skeleton is typically synthesized via:

  • Diels–Alder cycloaddition : A key step where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic octahydropentalene framework.
  • Hydrogenation : The resulting bicyclic intermediate is often partially or fully hydrogenated to achieve the octahydro (fully saturated) structure.

Purification and Characterization

While direct literature specifically on 1-(2-Octyldecyl)octahydropentalene is limited, related bicyclic alkylated compounds provide insight into effective preparation methods. A summary table comparing key synthetic parameters from similar compounds is provided below.

Step Method/Condition Outcome/Notes Source Type
Diels–Alder Cycloaddition Thermal or Lewis acid catalysis at 80–120 °C High regioselectivity, moderate to high yield Peer-reviewed journal
Hydrogenation H2 gas, Pd/C catalyst, room temp to 50 °C Complete saturation of bicyclic core Peer-reviewed journal
Alkylation Alkyl halide, NaH or t-BuOK, THF solvent Efficient substitution, requires inert atmosphere Patent literature
Cross-coupling Pd(0) catalyst, phosphine ligands, base High selectivity, mild conditions Patent literature
Purification Silica gel chromatography >95% purity achievable Experimental reports

Analysis of Preparation Methods

  • Diels–Alder cycloaddition is the cornerstone for constructing the octahydropentalene core due to its ability to form bicyclic systems with good stereochemical control.
  • Hydrogenation ensures saturation, critical for the octahydro designation, typically performed under mild conditions to avoid side reactions.
  • Alkylation with 2-octyldecyl halides is the most straightforward method to introduce the bulky substituent; however, steric hindrance requires strong bases and inert atmospheres.
  • Cross-coupling methods offer alternative routes especially when functionalization of the core allows for palladium-catalyzed reactions, providing milder conditions and potentially better yields.
  • Purification and characterization protocols are standard but crucial for confirming the integrity of the final compound.

Chemical Reactions Analysis

1-(2-Octyldecyl)octahydropentalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the alkyl chain or other substituents are replaced by different functional groups. .

Scientific Research Applications

1-(2-Octyldecyl)octahydropentalene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Octyldecyl)octahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, its unique structure enables it to interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(2-Octyldecyl)octahydropentalene with structurally related bicyclic and alkyl-substituted hydrocarbons:

Compound Density (kg/m³) Melting Point (°C) Flashpoint (°C) Specific Energy (MJ/kg) Applications
This compound ~930 (predicted) N/A ~20.7 (base core) 43.2 (predicted) Fuel blending, specialty materials
cis-Decalin 890 -40 60 40.1 Jet fuels, solvents
Octahydroindane 885 -40 55 41.8 Fuel additives, fragrances
Perhydrofluorene 930 -40 65 44.0 High-density fuels
Ladderanes 950–980 >30 >70 45.5 Specialty polymers, biomedical uses

Key Differentiators

Density and Fuel Compatibility :

  • This compound’s density (~930 kg/m³) exceeds Jet-A specifications (775–840 kg/m³), necessitating blending with lower-density components . In contrast, cis-decalin (890 kg/m³) and octahydroindane (885 kg/m³) are closer to aviation fuel standards but lack sufficient energy density.
  • Ladderanes (950–980 kg/m³) exhibit even higher densities, limiting their standalone use in fuels but enhancing utility in polymer matrices .

Thermal Stability and Flashpoint :

  • The compound’s flashpoint (~20.7°C for the base octahydropentalene) is critically low for aviation fuels, requiring additive formulations to meet safety thresholds . Perhydrofluorene and ladderanes, with flashpoints >65°C, are inherently safer but synthetically challenging.

Synthetic Accessibility :

  • Alkylation of octahydropentalene is well-established, whereas ladderanes require complex cycloaddition or biosynthetic pathways .

Pharmaceutical Potential: The rigid bicyclo[3.3.0]octane framework (shared with octahydropentalene derivatives) is utilized in anti-tumor agents and antiviral compounds, as seen in tetramethyl-diaza-bicyclo[4.2.0]octane derivatives . However, this compound’s large alkyl chain may limit bioavailability compared to smaller derivatives.

Research Findings and Challenges

  • Energy Density Advantage : Octahydropentalene derivatives exhibit 5–10% higher specific energy than decalins, aligning with sustainable aviation fuel (SAF) goals for reduced carbon intensity .
  • Blending Requirements : Blending this compound with low-viscosity components (e.g., iso-paraffins) could mitigate high-density and low-flashpoint issues .
  • Toxicity and Environmental Impact: No PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) classification is reported for alkylated octahydropentalenes, unlike halogenated analogues (e.g., 1-Bromo-2-Chlorobenzene) .

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